![molecular formula C13H21N B3164659 Butyl[(4-ethylphenyl)methyl]amine CAS No. 893615-20-8](/img/structure/B3164659.png)

Butyl[(4-ethylphenyl)methyl]amine

Übersicht

Beschreibung

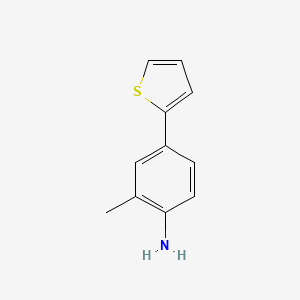

“Butyl[(4-ethylphenyl)methyl]amine” is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.31 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butyl group (C4H9) attached to an amine group (NH2), with the amine group further connected to a methyl group (CH3) and a 4-ethylphenyl group . The exact structural details such as bond lengths and angles are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

Amine-based compounds are instrumental in the development of polymer solar cells, where they are used as acceptor and cathode interfacial materials. For instance, an amine-based, alcohol-soluble fullerene derivative demonstrated potential as both an acceptor and a cathode interfacial material, facilitating the fabrication of polymer solar cells with moderate power conversion efficiencies. This suggests that amine compounds can enhance electron mobility and potentially simplify device fabrication processes (Menglan Lv et al., 2014).

Organic Synthesis and Catalysis

Amines play a crucial role in organic synthesis and catalysis, particularly in the N-acylation of amines. Research has explored the use of acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source, demonstrating a cost-effective and efficient method for producing a variety of acetamide products. This highlights the versatility of amines in facilitating organic transformations and the synthesis of complex molecules (Daniel D Sanz Sharley & Jonathan M. J. Williams, 2017).

Environmental Applications

In the environmental sector, amines have been studied for their potential in carbon dioxide (CO2) capture and sequestration. Research on tertiary amines with varying alkyl chain lengths has shown significant CO2 absorption capacity, indicating their promise for post-combustion CO2 capture processes. This research underscores the importance of chemical structure in influencing the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of CO2, presenting a pathway toward more efficient and sustainable environmental remediation technologies (S. Singto et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMKKAAODJPQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)

amine](/img/structure/B3164591.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)

![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)

amine](/img/structure/B3164610.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)

![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)